N-(2,2-diethoxyethyl)-4-fluoroaniline
Description
Significance of Fluoroaniline (B8554772) Derivatives in Modern Organic and Medicinal Chemistry Research
Fluoroaniline derivatives are a cornerstone in the development of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom into an aniline (B41778) scaffold can profoundly influence the molecule's physicochemical properties. tandfonline.com For instance, the high electronegativity of fluorine can alter the basicity of the aniline nitrogen, impacting its reactivity and interaction with biological targets. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule, leading to an improved pharmacokinetic profile. tandfonline.com
In medicinal chemistry, the 4-fluoroaniline (B128567) moiety is a common feature in a variety of therapeutic agents, including anticancer drugs. Research has shown that the presence of fluorine can lead to increased cytotoxic activity in certain classes of compounds. nih.gov For example, fluoroaniline derivatives have been investigated for their potential as anticancer agents, with some showing promising activity against various cancer cell lines. researchgate.netbeilstein-journals.orgmdpi.com Beyond pharmaceuticals, 4-fluoroaniline serves as a key intermediate in the synthesis of herbicides and plant growth regulators. mdpi.comnih.gov Its versatility as a building block stems from its ability to participate in a range of chemical transformations, including electrophilic aromatic substitution and the formation of heterocyclic systems. nbinno.com
Contextualizing Diethoxyethyl Moieties as Versatile Functional Groups in Synthetic Methodologies
The diethoxyethyl group, present in N-(2,2-diethoxyethyl)-4-fluoroaniline, is a classic example of a protected functional group, specifically a diethyl acetal (B89532) of an amino-aldehyde. In multi-step organic synthesis, it is often necessary to temporarily "mask" a reactive functional group to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. byjus.comwikipedia.org The acetal group is a robust and widely used protecting group for aldehydes and ketones due to its stability under neutral to strongly basic conditions. byjus.com
The diethoxyethyl moiety effectively protects a reactive aldehyde group. This protection is crucial in syntheses where nucleophilic or basic reagents are used, which would otherwise react with an unprotected aldehyde. byjus.com Once the desired transformations on other parts of the molecule are complete, the acetal can be readily cleaved under acidic conditions to regenerate the aldehyde functionality. byjus.com This "deprotection" step unveils the reactive aldehyde, which can then participate in subsequent reactions such as cyclizations or the formation of imines. The strategic use of protecting groups like the diethoxyethyl moiety is a fundamental concept in the synthesis of complex organic molecules, enabling chemists to achieve high levels of selectivity and efficiency. acs.org
Current Research Landscape and Potential Contributions of this compound
While specific, high-profile research applications of this compound are not extensively documented in mainstream literature, its structural composition points to significant potential as a versatile synthetic intermediate. Its commercial availability from various chemical suppliers suggests its utility as a building block in synthetic endeavors. researchgate.netbeilstein-journals.org The true value of this compound lies in its ability to serve as a precursor to complex, fluorinated heterocyclic systems, which are of immense interest in drug discovery and materials science.
The presence of the 4-fluoroaniline core and the masked aldehyde in the diethoxyethyl side chain makes this compound an ideal substrate for a variety of powerful cyclization reactions. For instance, after deprotection of the acetal to reveal the amino-aldehyde, the resulting molecule can undergo intramolecular cyclization or react with other components to form a range of heterocyclic scaffolds.
One of the most notable potential applications is in the Fischer indole (B1671886) synthesis . This reaction is a cornerstone for the construction of indole rings, which are prevalent in a vast number of natural products and pharmaceuticals. byjus.comwikipedia.orgrsc.org By reacting this compound with a suitable hydrazine, followed by acid-catalyzed cyclization, it is possible to synthesize fluorinated indole derivatives.
Another significant synthetic route where this compound could be invaluable is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form tetrahydroisoquinolines and related structures. wikipedia.orgnih.govnumberanalytics.com The amino-aldehyde derived from this compound could participate in such reactions to generate novel fluorinated β-carbolines and other polycyclic frameworks.
Furthermore, the synthesis of quinolines , another important class of heterocyclic compounds with broad biological activities, often involves the condensation of anilines with carbonyl compounds. researchgate.netnih.govnih.gov this compound provides a pre-functionalized aniline that, after deprotection, can be readily cyclized to form substituted fluoroquinolines.
The potential contributions of this compound to contemporary chemical research are therefore significant. It offers a streamlined route to valuable fluorinated heterocyclic compounds that are otherwise challenging to synthesize. Its utility as a bifunctional building block allows for the efficient construction of molecular complexity, making it a valuable tool for chemists working at the forefront of organic and medicinal chemistry.
Chemical Compound Data
Below are interactive tables detailing the properties of this compound and its parent compound, 4-fluoroaniline.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 239085-97-3 | researchgate.netbeilstein-journals.org |
| Molecular Formula | C₁₂H₁₈FNO₂ | researchgate.netbeilstein-journals.org |
| Molecular Weight | 227.28 g/mol | beilstein-journals.org |
| IUPAC Name | This compound | researchgate.net |
| SMILES | CCOC(CNC1=CC=C(C=C1)F)OCC | beilstein-journals.org |
| Topological Polar Surface Area | 30.49 Ų | beilstein-journals.org |
| LogP | 2.6367 | beilstein-journals.org |
| Hydrogen Bond Acceptors | 3 | beilstein-journals.org |
| Hydrogen Bond Donors | 1 | beilstein-journals.org |
| Rotatable Bonds | 7 | beilstein-journals.org |
Table 2: Properties of 4-Fluoroaniline
| Property | Value | Source |
|---|---|---|
| CAS Number | 371-40-4 | mdpi.comnih.gov |
| Molecular Formula | C₆H₆FN | mdpi.comnih.gov |
| Molecular Weight | 111.12 g/mol | mdpi.comnih.gov |
| IUPAC Name | 4-fluoroaniline | mdpi.comnih.gov |
| SMILES | C1=CC(=CC=C1N)F | mdpi.comnih.gov |
| Boiling Point | 187.3 °C | mdpi.com |
| Melting Point | -1.9 °C | mdpi.com |
| Density | 1.156 g/cm³ | mdpi.com |
| LogP | 1.15 | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO2/c1-3-15-12(16-4-2)9-14-11-7-5-10(13)6-8-11/h5-8,12,14H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSWNXUJKRPPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=CC=C(C=C1)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378857 | |
| Record name | N-(2,2-diethoxyethyl)-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239085-97-3 | |
| Record name | N-(2,2-diethoxyethyl)-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2,2 Diethoxyethyl 4 Fluoroaniline and Analogues
Direct Synthetic Routes to N-(2,2-diethoxyethyl)-4-fluoroaniline
The primary methods for synthesizing this compound involve creating a carbon-nitrogen bond between the 4-fluoroaniline (B128567) core and a 2,2-diethoxyethyl group. This is typically achieved through condensation reactions, such as reductive amination or N-alkylation.
Condensation Reactions Involving 4-Fluoroaniline and Related Precursors
The synthesis of N-substituted anilines can be achieved through several condensation pathways. One common method is the N-alkylation of 4-fluoroaniline with a suitable alkylating agent like a halo-isopropyl alkane, which can be performed in the presence of a phase-transfer catalyst. google.com Another prominent strategy is reductive amination, which involves the reaction of an aniline (B41778) with a carbonyl compound. researchgate.net
Specifically for this compound, two main strategies are employed:
Reductive Amination: This involves the reaction of 4-fluoroaniline with 2,2-diethoxyacetaldehyde. The initial step is the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is advantageous as it is a one-pot process. mdpi.com The reaction can be catalyzed by various systems, often employing metal catalysts and a reducing agent. mdpi.comorganic-chemistry.org
N-Alkylation: This route utilizes the reaction of 4-fluoroaniline with an electrophile such as 2-bromo-1,1-diethoxyethane or a related derivative with a good leaving group. This reaction typically requires a base to neutralize the acid formed.
A related synthesis involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, which proceeds through an imine condensation–isoaromatization pathway to yield N-substituted anilines. beilstein-journals.orgnih.gov
Optimization of Reaction Conditions and Catalyst Systems for Targeted Synthesis
Optimizing reaction conditions is crucial for achieving high yields and selectivity in the synthesis of N-alkylated anilines. For instance, in the N-alkylation of anilines with alcohols, iridium complexes bearing N-heterocyclic carbene ligands have been shown to be effective catalysts in aqueous, base-free conditions. researchgate.net The choice of catalyst, solvent, and base can significantly impact the outcome. For the N-arylation of amino acid esters with aryl triflates, optimization using a design of experiment (DOE) approach identified the t-BuBrettPhos Pd G3 or G4 precatalyst as highly effective, minimizing racemization. semanticscholar.orgmit.edu
In the context of reductive amination, various reducing agents can be employed, with the choice affecting the reaction's success with different substrates. organic-chemistry.org For the synthesis of fluoroaniline (B8554772) derivatives of quinones, trifluoroacetic acid (TFA) has been used as a catalyst to improve product yield. nih.govresearchgate.net Furthermore, visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed using NH4Br, avoiding the need for metal catalysts, bases, or ligands. researchgate.net
Table 1: Comparison of Catalytic Systems for N-Alkylation and Related Reactions
| Reaction Type | Catalyst System | Substrates | Key Advantages |
| N-Alkylation | Iridium complex with N-heterocyclic carbene ligand | Aromatic amines and primary alcohols | High yields in aqueous, base-free conditions researchgate.net |
| N-Arylation | t-BuBrettPhos Pd G3 or G4 precatalyst | Amino acid esters and aryl triflates | Minimal racemization, high efficiency semanticscholar.orgmit.edu |
| Reductive Amination | Various (e.g., Rh/CO, NaBH4, NaBH(OAc)3) | Amines and carbonyl compounds | Versatile, with different selectivities organic-chemistry.org |
| Quinone Derivatization | Trifluoroacetic acid (TFA) | Fluoroaniline and hydroxyquinones | Improved product yield nih.gov |
| Visible-Light N-Alkylation | NH4Br / Blue LED | Anilines and 4-hydroxybutan-2-one | Metal-free, mild conditions researchgate.net |
Synthesis of Related Fluoroaniline Derivatives and Diethoxyethyl-Containing Compounds
The synthetic utility of this compound is understood within the broader context of methods used to create complex molecules containing either the fluoroaniline moiety or the diethoxyethyl group.
Strategies for Incorporating Fluoroaniline Moieties into Complex Scaffolds
The fluoroaniline moiety is a key building block in many functional molecules. conicet.gov.aryoutube.com Several strategies exist for its incorporation into more complex structures.
Nucleophilic Aromatic Substitution (SNAr): While less common for anilines themselves, precursors like 4-fluoronitrobenzene can undergo SNAr reactions followed by reduction to the aniline.
Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is a powerful method for forming C-N bonds between an amine and an aryl halide or triflate. mit.edu This allows for the coupling of ammonia (B1221849) surrogates or protected amines with fluorinated aryl electrophiles.
Direct C-H Functionalization: Modern methods allow for the direct coupling of C-H bonds with N-H bonds, offering a more atom-economical route to N-aryl compounds.
Synthesis from Non-aromatic Precursors: Aniline derivatives can be synthesized from non-aromatic precursors, such as the reaction between (E)-2-arylidene-3-cyclohexenones and primary amines to form 2-benzyl-N-substituted anilines. beilstein-journals.orgnih.gov
Incorporation into Polymeric Scaffolds: Polyaniline (PANI), a conductive polymer, can be blended with other polymers like polycaprolactone (B3415563) (PCL) to create electroactive scaffolds for tissue engineering applications. mdpi.com
These methods provide a versatile toolkit for chemists to integrate the fluoroaniline unit into a wide array of molecular architectures, from small-molecule drugs to advanced materials. nih.govatlantis-press.comnih.gov
Methodologies for Synthesizing Diethoxyethyl-Substituted Structures
The diethoxyethyl group is a diethyl acetal (B89532) of an acetaldehyde (B116499) moiety. Acetal formation is a common strategy to protect a carbonyl group or to introduce a masked aldehyde for subsequent reactions.
The synthesis of N-(2,2-diethoxy)ethyl formamide (B127407), a precursor for 2,2-diethoxy-1-isocyanoethane, is achieved by heating aminoacetaldehyde diethyl acetal with propyl formate. orgsyn.org This formamide can then be dehydrated to the corresponding isocyanide. orgsyn.org This highlights a general route where a primary amine containing the diethoxyethyl group can be prepared from aminoacetaldehyde diethyl acetal.
Another approach involves the esterification of an acid with an alcohol containing the diethoxyethyl group. For example, diethoxyethyl succinate (B1194679) is synthesized through the esterification of succinic acid with 2-ethoxyethanol. Although this example does not directly form a diethoxyethyl-substituted amine, it demonstrates the principle of incorporating the related ethoxyethyl group into larger molecules via standard functional group transformations.
Advanced Synthetic Transformations Applicable to the Compound Class
The class of N-aryl aminoacetals, to which this compound belongs, can undergo various advanced synthetic transformations.
Cyclization Reactions: The masked aldehyde of the diethoxyethyl group can be deprotected under acidic conditions and participate in intramolecular cyclization reactions. For instance, sequential Knoevenagel condensation followed by cyclization can lead to the formation of indene (B144670) and benzofulvene derivatives. nih.gov Biginelli-type reactions, which are multicomponent reactions, can be used to synthesize dihydropyrimidinone derivatives from an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). mdpi.commdpi.com
C-H Activation/Functionalization: The aromatic ring of the fluoroaniline moiety is amenable to C-H functionalization reactions. These methods allow for the introduction of new substituents at specific positions, guided by the existing groups on the ring.
Olefin Aziridination: N-aminopyridinium reagents can be used in olefin aziridination reactions to form N-aryl aziridines, demonstrating a transformation of the nitrogen atom's functionality. thieme.de
Coupling with Boronic Acids: Palladium-catalyzed three-component synthesis using sulfonamides, glyoxylic acid derivatives, and boronic acids provides access to α-arylglycines. organic-chemistry.org
Arylation with Diaryliodonium Salts: Diaryliodonium salts can be used for the arylation of α-amino acid methyl esters, maintaining the chiral integrity of the amino acid. researchgate.net
These advanced methods expand the synthetic possibilities, allowing for the construction of complex heterocyclic and polyfunctional molecules from this compound and its analogues.
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.net This approach offers significant advantages, including high atom economy, step economy, and the ability to generate diverse molecular libraries from readily available precursors. researchgate.netrsc.org
The synthesis of substituted anilines can be achieved through various MCRs. For instance, a metal- and additive-free method has been developed for producing meta-substituted anilines by reacting substituted methylvinyl ketones, N-acylpyridinium salts, and various amines. rsc.org This diversity-oriented approach allows for the creation of anilines with uncommon substitution patterns. rsc.org In a model reaction, benzylideneacetone (B49655) and N-phenacylpyridinium iodide were reacted with benzylamine (B48309) in dioxane at 100 °C, yielding the target aniline with high efficiency. rsc.org
Another powerful MCR strategy involves a gold-catalyzed domino reaction. researchgate.net In this process, cationic gold catalysts sequentially activate two different alkyne molecules, leading first to a pyrrole (B145914) intermediate, which then undergoes a Diels-Alder reaction and subsequent aromatization to yield highly substituted anilines. researchgate.netbohrium.com This modular synthesis allows for variation by changing the constituent components. bohrium.com
While a direct MCR for this compound is not explicitly detailed in these studies, the principles can be readily applied. A hypothetical MCR could involve 4-fluoroaniline, an aldehyde source like 2,2-diethoxyacetaldehyde, and a third component that facilitates the construction of the aniline core, potentially under catalytic conditions. The green, regioselective, one-step MCR of an aldehyde, cyclohex-2-enone, and a primary amine to yield 2-N-substituted arylmethyl anilines showcases the potential for such convergent syntheses. acs.org
Table 1: Example of a Three-Component Reaction for meta-Substituted Aniline Synthesis rsc.org
| Entry | Amine (Reactant 1) | Enone (Reactant 2) | Pyridinium Salt (Reactant 3) | Product | Yield (%) |
| 1 | Benzylamine | Benzylideneacetone | N-phenacylpyridinium iodide | N-benzyl-3-methyl-5-phenylaniline | 94 |
| 2 | Aniline | Benzylideneacetone | N-phenacylpyridinium iodide | N,5-diphenyl-3-methylaniline | 88 |
| 3 | Morpholine | Benzylideneacetone | N-phenacylpyridinium iodide | 4-(3-methyl-5-phenylanilino)morpholine | 81 |
Transition-Metal Catalyzed Coupling Reactions and Their Relevancy
Transition-metal catalysis is a dominant and versatile tool for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of this compound. The most common methods involve the cross-coupling of an aryl halide or sulfonate with an amine, often referred to as Buchwald-Hartwig amination. For the target compound, this would typically involve coupling a 4-fluoro-substituted aryl precursor (e.g., 1-bromo-4-fluorobenzene (B142099) or 1-iodo-4-fluorobenzene) with 2,2-diethoxyethanamine, catalyzed by a palladium or copper complex.
Beyond classical cross-coupling, other transition-metal-catalyzed reactions are highly relevant. For example, three-component coupling reactions involving an aniline, an aldehyde, and an alkyne are used to synthesize complex quinoline (B57606) structures, demonstrating the power of metals like copper, iron, gold, and zinc to facilitate multiple bond formations in one pot. chemrevlett.comchemrevlett.comresearchgate.net A general mechanism for these reactions often starts with the formation of an imine from the aniline and aldehyde, followed by metal-catalyzed coupling with the alkyne and subsequent cyclization. chemrevlett.com
Furthermore, chelation-assisted C-H bond activation has emerged as a powerful strategy. nih.gov In this approach, a directing group on the aniline substrate, such as a pyridyl group, coordinates to a transition metal (e.g., rhodium, iridium, ruthenium), directing the activation of a C-H bond for subsequent functionalization, such as amidation or alkylation. nih.gov N-Aryl-2-aminopyridines are common substrates for these transformations due to their ability to form stable five-membered metal complexes. nih.gov These advanced methods provide pathways to complex aniline derivatives that might be difficult to access through traditional means. researchgate.net
Table 2: Selected Transition-Metal Catalyst Systems for Relevant C-N Bond Formations
| Reaction Type | Metal Catalyst | Ligand/Additive | Substrates | Reference |
| Aniline-Aldehyde-Alkyne Coupling | FeCl₃ | None | Anilines, Aldehydes, Alkynes | chemrevlett.com |
| Aniline-Aldehyde-Alkyne Coupling | Zn(OTf)₂ | None (solvent-free) | Anilines, Aromatic Aldehydes, Phenylacetylene | chemrevlett.com |
| C-H Annulation | [RhCp*Cl₂]₂ | AgSbF₆ | Aromatic Amines, Bicyclic Alkenes | nih.gov |
| C-H Functionalization | [Ru(p-cymene)Cl₂]₂ | KOPiv | N-phenyl 2-aminopyridine, Cyclopropanes | nih.gov |
Base-Catalyzed Intramolecular Hydroamidation Pathways in Analogous Systems
While direct reports on base-catalyzed intramolecular hydroamidation of this compound are scarce, examining analogous systems provides significant insight into potential synthetic pathways. Intramolecular hydroamination and hydroamidation reactions are powerful methods for constructing heterocyclic rings.
A highly relevant analogy is the acid and base-catalyzed intramolecular cyclization of N-benzoylthioureidoacetal. nih.gov This molecule, which contains an acetal functional group similar to the target compound, undergoes different cyclization pathways depending on the catalyst. In the presence of a base like 10% aqueous sodium hydroxide (B78521) (NaOH), the compound cyclizes to form 1-(2,2-dimethoxy)ethyl-imidazolidine-2-thione. nih.gov This demonstrates that a base can mediate the intramolecular attack of a nitrogen nucleophile onto a carbon atom, displacing a leaving group in a process facilitated by the acetal moiety.
In other analogous systems, transition metals catalyze similar intramolecular C-N bond formations. Gold(I) complexes, for example, have been shown to be highly effective in catalyzing the intramolecular hydroamination of N-allylic,N'-aryl ureas to form imidazolidin-2-ones in excellent yield and diastereoselectivity. nih.govnih.gov Although metal-catalyzed, this reaction involves the intramolecular addition of an N-H bond across a carbon-carbon multiple bond within a molecule already containing an N-aryl group, a core feature of the target compound's potential derivatives. nih.gov Similarly, earth-abundant metals like titanium have been used to catalyze the intramolecular hydroamination of aminoallenes. rsc.org These examples collectively suggest that an appropriately functionalized derivative of this compound could undergo an intramolecular, base-promoted cyclization to form various heterocyclic structures.
Table 3: Conditions for Intramolecular Cyclizations in Analogous Systems
| Substrate Type | Catalyst/Reagent | Product Type | Key Feature | Reference |
| N-Benzoylthioureidoacetal | 10% aq. NaOH (Base) | Imidazolidine-2-thione | Base-catalyzed cyclization involving an acetal | nih.gov |
| N-Allylic,N'-Aryl Ureas | (P(t-Bu)₂o-biphenyl)AuCl / AgPF₆ | Imidazolidin-2-one | Gold-catalyzed intramolecular hydroamination | nih.gov |
| Hepta-4,5-dienylamine | Ti or Ta complexes | Tetrahydropyridine / Pyrrolidine | Earth-abundant metal-catalyzed hydroamination | rsc.org |
Advanced Spectroscopic and Analytical Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of molecular structures. For a molecule such as N-(2,2-diethoxyethyl)-4-fluoroaniline , a combination of ¹H, ¹³C, and ¹⁹F NMR studies would provide a comprehensive structural map.
Proton (¹H) NMR Studies
Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of This compound , distinct signals would be expected for the aromatic protons, the N-H proton, and the protons of the diethoxyethyl group.
The aromatic region would likely display complex splitting patterns due to the fluorine substitution and the electronic effects of the amino group. The protons on the benzene (B151609) ring would show characteristic couplings to each other and to the neighboring fluorine atom.
The aliphatic portion of the spectrum would feature signals corresponding to the -CH₂- and -CH₃ groups of the ethoxy moieties, as well as the -CH- and -CH₂- protons of the ethyl bridge. The integration of these signals would confirm the number of protons in each environment.
To illustrate, the ¹H NMR spectral data for the related compound, 4-fluoroaniline (B128567) , typically shows signals for the aromatic protons in the range of 6.5-7.0 ppm, with characteristic splitting patterns due to proton-proton and proton-fluorine couplings. rsc.orgrsc.org The amino (-NH₂) protons usually appear as a broad singlet. rsc.org
Table 1: Predicted ¹H NMR Data for this compound (Note: This is a hypothetical data table based on general principles of NMR spectroscopy, as specific experimental data is not publicly available.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic-H (ortho to F) | 6.8 - 7.1 | Multiplet | |
| Aromatic-H (ortho to N) | 6.5 - 6.8 | Multiplet | |
| NH | Variable (broad singlet) | s (br) | |
| -CH(OEt)₂ | 4.5 - 4.8 | Triplet | J ≈ 5-6 |
| -OCH₂CH₃ | 3.4 - 3.7 | Quartet | J ≈ 7 |
| -NCH₂- | 3.1 - 3.4 | Triplet | J ≈ 5-6 |
| -OCH₂CH₃ | 1.1 - 1.3 | Triplet | J ≈ 7 |
Carbon (¹³C) NMR Investigations
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in This compound would give rise to a distinct signal.
The carbon attached to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a characteristic feature in ¹³C NMR spectra of fluorinated compounds. The other aromatic carbons would also show smaller couplings to the fluorine atom. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.
The aliphatic carbons of the diethoxyethyl group would appear in the upfield region of the spectrum. For comparison, the ¹³C NMR spectrum of 4-fluoroaniline shows four signals for the aromatic carbons, with the carbon directly bonded to fluorine appearing at a characteristic chemical shift and exhibiting a large C-F coupling constant. rsc.orgchemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a hypothetical data table based on general principles of NMR spectroscopy, as specific experimental data is not publicly available.)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Coupling (C-F) |
| C-F | 155 - 160 | ¹JC-F ≈ 230-250 Hz |
| C-N | 140 - 145 | |
| Aromatic CH (ortho to F) | 115 - 120 | ²JC-F ≈ 20-25 Hz |
| Aromatic CH (ortho to N) | 114 - 118 | ³JC-F ≈ 7-9 Hz |
| -CH(OEt)₂ | 100 - 105 | |
| -OCH₂CH₃ | 60 - 65 | |
| -NCH₂- | 45 - 50 | |
| -OCH₂CH₃ | 15 - 20 |
Fluorine (¹⁹F) NMR for Fluorine Atom Conformation
Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For This compound , a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. Furthermore, coupling to the ortho- and meta-protons on the aromatic ring would result in a well-defined multiplet, providing further structural confirmation. Studies on various fluoroaniline (B8554772) derivatives have demonstrated the utility of ¹⁹F NMR in characterizing their structure and electronic properties. nih.govmdpi.com
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental composition of a new compound. By providing a highly accurate mass measurement (typically with an error of less than 5 ppm), HRMS allows for the determination of the molecular formula. For This compound (C₁₂H₁₈FNO₂), the expected exact mass would be calculated and compared with the experimentally determined value to confirm its identity.
Reactivity Profiles and Mechanistic Investigations
Reaction Pathways and Functional Group Transformations
The unique structure of N-(2,2-diethoxyethyl)-4-fluoroaniline, featuring a diethoxyethyl moiety and a 4-fluoroanilino core, dictates its chemical reactivity. These two key components often exhibit distinct and sometimes interactive roles in chemical transformations.
The diethoxyethyl group, an acetal (B89532), is prone to specific chemical changes, primarily hydrolysis and subsequent cyclization reactions.
Acetal Hydrolysis: The most fundamental transformation of the diethoxyethyl group is its hydrolysis under acidic conditions to yield an amino-aldehyde intermediate, 2-((4-fluorophenyl)amino)acetaldehyde. This aldehyde is a versatile precursor for various heterocyclic syntheses.
Intramolecular Cyclization: The aldehyde generated from hydrolysis can undergo intramolecular cyclization reactions. For instance, cascade reactions involving a Prins cyclization followed by a Friedel-Crafts alkylation have been used to synthesize 4-aryltetralin-2-ol derivatives from similar 2-(2-vinylphenyl)acetaldehydes. beilstein-journals.org This suggests that if the 4-fluoroaniline (B128567) ring were appropriately substituted, similar intramolecular cyclizations could be a viable pathway for creating more complex molecular architectures. A general representation of such a cascade is the treatment of 2-(2-vinylphenyl)acetaldehydes with a Lewis acid like BF3·Et2O, which initiates an intramolecular Prins reaction to form benzyl (B1604629) carbenium ions that are then trapped by electron-rich aromatics. beilstein-journals.org
| Starting Aldehyde | Aromatic Trapping Agent | Product | Yield |
|---|---|---|---|
| 2-(2-vinylphenyl)acetaldehyde | Veratrole | 4-(3,4-dimethoxyphenyl)tetralin-2-ol | 73% |
| 2-(2-vinylphenyl)acetaldehyde | Furan | 4-(furan-2-yl)tetralin-2-ol | 43% |
| 2-(1-vinylnaphthalen-2-yl)acetaldehyde | Veratrole | 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydrophenanthren-2-ol | 73% |
The 4-fluoroanilino core is central to the molecule's reactivity, influenced by the electron-withdrawing nature of the fluorine atom and the activating nature of the amine group. Halogenated anilines are important intermediates in organic synthesis. The fluorine atom, in particular, can increase metabolic stability and bioavailability in medicinal chemistry contexts. nih.gov
N-Alkylation and N-Methylation: The secondary amine of the 4-fluoroanilino core can undergo further alkylation. Transition-metal-catalyzed N-alkylation of anilines with alcohols is a well-established green method. nih.gov Ruthenium and Iridium complexes have proven effective for these transformations. nih.govrsc.org For example, various substituted anilines can be N-alkylated with benzyl alcohols in high yields using NHC–Ir(III) complexes. nih.gov This "hydrogen borrowing" or "hydrogen autotransfer" methodology involves the catalyst dehydrogenating the alcohol to an aldehyde, which then forms an imine with the aniline (B41778), followed by hydrogenation of the imine. rsc.org
Electrophilic Aromatic Substitution: The fluorine atom and the N-alkyl group modulate the reactivity of the aromatic ring towards electrophilic substitution. The amine is an activating group, directing incoming electrophiles to the ortho and para positions. However, the para position is blocked by fluorine, so substitution is expected primarily at the ortho position. The fluorine atom itself is a deactivator but an ortho-, para-director. Research into the bromination of 2-fluoroaniline (B146934) has shown that specific reagents can achieve high yields of 4-bromo-2-fluoroaniline (B1266173), demonstrating the possibility of selective halogenation on a fluoroaniline (B8554772) ring. google.com
| Aniline Derivative | Product | Yield |
|---|---|---|
| 4-Bromoaniline | N-Benzyl-4-bromoaniline | 82% |
| 4-Chloroaniline | N-Benzyl-4-chloroaniline | 80% |
| 4-Methoxyaniline | N-Benzyl-4-methoxyaniline | 86% |
| 2-Nitroaniline | N-Benzyl-2-nitroaniline | 64% |
Elucidation of Catalytic Mechanisms
Catalysis is key to unlocking the synthetic potential of this compound and related compounds, with both transition metals and organocatalysts offering distinct advantages.
Transition metals like palladium, ruthenium, and iridium are widely used to catalyze reactions involving anilines. nih.govrsc.orgrsc.org
Palladium-Catalyzed Reactions: Palladium catalysts are effective for cross-coupling reactions, which form C-C bonds. mdpi.com They are also used in dehydrogenative aromatization to synthesize N-substituted anilines from cyclohexanones and amines. rsc.org In these reactions, a gold-palladium alloy nanoparticle catalyst (Au–Pd/Al2O3) has shown superior performance compared to a palladium-only catalyst. rsc.org
Ruthenium and Iridium-Catalyzed Reactions: Cyclometalated ruthenium complexes are effective for the N-methylation of anilines using methanol, proceeding via a hydrogen autotransfer mechanism. rsc.org Mechanistic studies suggest that the rate-determining step is the β-hydride elimination of methanol. rsc.org Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are also highly efficient for the N-alkylation of anilines with alcohols. nih.gov The catalytic cycle is believed to involve the formation of an Ir-hydride species. nih.gov
Organocatalysis provides a metal-free alternative for asymmetric synthesis. pageplace.descienceopen.com
Amine-Based Catalysis: Chiral secondary amines, such as proline and its derivatives, are cornerstone organocatalysts that operate through enamine and iminium ion intermediates. pageplace.deunibo.it In a typical proline-catalyzed aldol (B89426) reaction, the catalyst forms an enamine with a ketone, which then attacks an aldehyde. The stereochemical outcome is controlled by a transition state where the carboxylic acid of the proline catalyst activates the aldehyde via hydrogen bonding. unibo.it
Thiourea-Based Catalysis: Chiral thiourea (B124793) derivatives are another important class of organocatalysts that activate electrophiles through hydrogen bonding. scienceopen.comekt.gr In the reaction between ketones and aromatic aldehydes, prolinamide-thiourea catalysts have been shown to be highly effective, with the thiourea and amide hydrogens playing a crucial role in catalyst efficiency. ekt.gr The stereochemistry of the diamine backbone in these catalysts is critical for bringing the thiourea group into close proximity with the electrophile in the transition state. ekt.gr
Degradation Pathways and Environmental Fate Research (Academic Perspective)
The environmental fate of this compound is largely dictated by the high stability of the C-F bond and the biodegradability of the rest of the molecule. nih.gov
Persistence of the C-F Bond: Polyfluorinated compounds are known for their resistance to degradation, primarily because of the strength of the carbon-fluorine bond. nih.govnih.gov Most microorganisms lack the enzymatic machinery to cleave this bond, leading to the persistence of fluorinated compounds in the environment. nih.gov While some microbes can defluorinate certain compounds, the rates are generally very low. nih.gov Thermal treatment can break the C-F bond, but this can lead to the formation of toxic gaseous products like hydrogen fluoride (B91410) (HF). mdpi.com
Biodegradation of the Non-Fluorinated Portion: The non-fluorinated parts of the molecule are more susceptible to biodegradation. The diethoxyethyl group would likely be hydrolyzed, and the resulting aliphatic chain and the aniline ring could be degraded by microorganisms through aerobic pathways. itrcweb.org However, the presence of the fluorine atom can hinder these processes. The degradation of similar compounds, such as fluorotelomer alcohols, has been studied, and it is known that they can be transformed into persistent perfluorocarboxylates (PFCAs). purdue.edu
Potential Degradation Products: The degradation of this compound could lead to the formation of more persistent and potentially toxic intermediates. Hydrolysis and oxidation could lead to 4-fluorophenylacetic acid or other smaller fluorinated organic acids. The ultimate fate of the fluorine atom is likely mineralization to inorganic fluoride, but this is a slow process. mdpi.com The degradation products of chemical warfare agents, for example, can be highly persistent, with half-lives of weeks to years. nih.gov A similar persistence could be expected for some fluorinated degradation products of the title compound.
Computational Chemistry and Theoretical Modeling of N 2,2 Diethoxyethyl 4 Fluoroaniline Systems
Molecular Docking Studies and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the interaction between a ligand and its protein target.
While no specific molecular docking studies featuring N-(2,2-diethoxyethyl)-4-fluoroaniline have been published, studies on similar fluoroaniline (B8554772) derivatives have demonstrated their potential to interact with various biological targets. For instance, derivatives of 4-anilinoquinazoline (B1210976) containing a 4-bromo-2-fluoroaniline (B1266173) moiety have been docked into the ATP-binding sites of EGFR and VEGFR-2, showing significant binding energies. Another study on fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone involved molecular docking against B-raf protein, revealing good binding affinities. researchgate.net These examples suggest that the fluoroaniline scaffold is a viable candidate for forming meaningful interactions within protein active sites.
The binding affinity, often expressed as the binding energy (kcal/mol), quantifies the strength of the interaction between a ligand and a protein. The conformational behavior refers to the three-dimensional arrangement of the ligand within the binding pocket.
For a hypothetical docking of this compound, one would expect the fluoroaniline ring to engage in hydrophobic and potential pi-stacking interactions. The nitrogen atom and the oxygen atoms of the diethoxyethyl group could act as hydrogen bond acceptors. The flexibility of the diethoxyethyl side chain, with 7 rotatable bonds, would allow the molecule to adopt various conformations to fit within a binding site. chemscene.com A conformational analysis of related N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides has shown the existence of stable gauche and cis conformers, with their relative populations being influenced by the solvent polarity. nih.gov
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to study reaction mechanisms and predict molecular properties.
Specific DFT studies on the reaction mechanisms involving this compound are not available. However, DFT has been used to study the reaction of aniline (B41778) derivatives. For example, a DFT study on the Cp*Rh(III)-catalyzed annulation of aniline derivatives with vinylsilanes elucidated the reaction pathway, identifying the rate-determining step and the role of additives.
Mapping the energy profile of a reaction involves calculating the energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.
A theoretical DFT study on this compound would likely begin with geometry optimization to find the lowest energy conformation. Subsequent calculations could map the energy profile for reactions such as N-alkylation or acylation, identifying the transition state structures and their corresponding activation energies. For example, DFT calculations on monoacyl aniline derivatives have been used to determine the rotational barriers around the N-CO bond.
In Silico Prediction of Chemical and Biological Activities
In silico methods are used to predict the properties of molecules, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their potential biological activities. scispace.commdpi.com
For this compound, some basic physicochemical properties have been computationally predicted. chemscene.com These predictions are valuable for initial screening and for guiding further experimental work.
| Property | Predicted Value | Source |
| Molecular Weight | 227.28 g/mol | chemscene.com |
| Molecular Formula | C₁₂H₁₈FNO₂ | chemscene.com |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | chemscene.com |
| LogP (octanol-water partition coefficient) | 2.6367 | chemscene.com |
| Hydrogen Bond Acceptors | 3 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 7 | chemscene.com |
These values suggest that the compound has moderate lipophilicity and a relatively small polar surface area. The number of hydrogen bond donors and acceptors indicates its potential for forming hydrogen bonds. Studies on other aniline derivatives have utilized in silico ADMET predictions to assess their drug-likeness and potential toxicity. scispace.com
Studies on Molecular Basicity and Advanced Reactivity Descriptors
The basicity of anilines is a key property influencing their reactivity and biological interactions. The presence of substituents on the aromatic ring can significantly alter the electron density on the nitrogen atom and thus its basicity. journaleras.com
Computational studies on substituted anilines have shown that electron-withdrawing groups, such as the fluorine atom in this compound, generally decrease the basicity of the aniline nitrogen. journaleras.com The pKa value of aniline is approximately 4.6, and the introduction of a fluorine atom at the para position is expected to lower this value. youtube.com
Advanced reactivity descriptors derived from DFT, such as chemical hardness, chemical potential, and electrophilicity index, can provide further insights into the reactivity of a molecule. For 2,4-difluoroaniline, the chemical hardness was calculated to be 2.6093, indicating high stability. researchgate.net Similar calculations for this compound would help in predicting its reactivity in various chemical transformations.
Chemical Derivatization and Structure Activity Relationship Sar Studies
Design and Synthesis of N-(2,2-diethoxyethyl)-4-fluoroaniline Analogues
The design and synthesis of analogues of this compound are centered on two primary regions of the molecule: the anilino moiety and the diethoxyethyl chain. These modifications are intended to probe the electronic and steric requirements for biological activity.
Strategic Modifications on the Anilino Moiety
Strategic modifications to the anilino moiety of this compound are crucial for exploring the impact of electronic and steric factors on its biological activity. Research in this area, while not always directly focused on this specific compound, provides a framework for potential derivatization strategies.
Key modifications often involve the introduction of various substituents onto the phenyl ring. The nature and position of these substituents can significantly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. For instance, the introduction of electron-withdrawing groups like nitro or cyano, or electron-donating groups such as methoxy (B1213986), can alter the pKa of the aniline (B41778) nitrogen and modulate its interaction with biological targets.
Another important modification is the alteration of the amino group itself. N-alkylation or N-acylation can change the steric bulk and hydrogen bonding capacity of the molecule. For example, the synthesis of N-benzyl or N-substituted quinoxaline-2-carboxamides from related aniline precursors has been explored to generate compounds with diverse biological activities, including antimycobacterial and antineoplastic effects. organic-chemistry.org While direct N-alkylation of this compound is not extensively documented in publicly available research, the synthesis of related N-substituted anilines via methods like imine condensation followed by isoaromatization provides a potential route for such modifications. researchgate.net
The table below summarizes potential modifications to the anilino moiety based on synthetic strategies applied to related aniline derivatives.
| Modification Site | Type of Modification | Potential Impact on Properties | Relevant Synthetic Approaches |
| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -NO2, -CN) | Alters electronic properties, potential for new interactions with biological targets. | Nucleophilic aromatic substitution on activated fluoro-nitro-anilines. |
| Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Modifies lipophilicity and metabolic pathways. | Standard electrophilic aromatic substitution reactions on aniline precursors. |
| Phenyl Ring | Introduction of halogens (e.g., -Cl, -Br) | Enhances lipophilicity and can introduce halogen bonding interactions. | Halogenation of the aniline ring. |
| Amino Group | N-alkylation (e.g., with benzyl (B1604629) or other alkyl groups) | Increases steric bulk, modifies basicity. | Reductive amination, imine formation and reduction. researchgate.net |
| Amino Group | N-acylation (e.g., formation of amides) | Neutralizes basicity, introduces hydrogen bond acceptors. | Reaction with acyl chlorides or carboxylic acids with coupling agents. |
These modifications, guided by the principles of medicinal chemistry, are essential for systematically exploring the SAR of this compound and developing analogues with improved biological profiles.
Systematic Variations of the Diethoxyethyl Chain
Systematic variations of the N-(2,2-diethoxyethyl) chain in 4-fluoroaniline (B128567) derivatives are a key strategy for probing the structure-activity relationship (SAR) and optimizing the compound's properties. While specific studies on the systematic variation of the diethoxyethyl chain of this compound are not extensively detailed in the available literature, general principles of medicinal chemistry and findings from related N-substituted anilines allow for a discussion of potential modifications.
The diethoxyethyl group offers several avenues for modification. These can be broadly categorized into alterations of the alkoxy groups and changes to the ethyl backbone.
Alterations of the Alkoxy Groups: The ethoxy groups can be replaced with other alkoxy groups of varying chain lengths, such as methoxy, propoxy, or isopropoxy. These changes would modulate the lipophilicity and steric bulk in the vicinity of the acetal (B89532) functionality. For instance, replacing ethoxy with larger alkoxy groups would increase the lipophilic character, which could influence membrane permeability and interaction with hydrophobic pockets of a biological target. Conversely, smaller alkoxy groups like methoxy would reduce the steric hindrance.
Modifications to the Ethyl Backbone: The two-carbon ethyl linker can also be a subject of modification. Increasing or decreasing the chain length to a methyl or propyl group, for example, would alter the spatial relationship between the aniline nitrogen and the dialkoxy functionality. Introducing branching on the ethyl chain, such as a methyl group at the C1 position, would create a chiral center and introduce stereochemical considerations into the SAR.
Bioisosteric Replacements: The entire diethoxyethyl moiety can be replaced with other functional groups that are bioisosterically equivalent. For example, the acetal could be replaced with a ketal, or the entire chain could be substituted with a different polar or non-polar side chain to explore a wider chemical space.
The following table outlines potential systematic variations of the diethoxyethyl chain and their predicted impact on the molecule's properties.
| Modification Strategy | Specific Variation | Potential Impact on Properties |
| Alkoxy Group Modification | Replacement of ethoxy with methoxy | Decrease in lipophilicity and steric bulk |
| Replacement of ethoxy with isopropoxy | Increase in lipophilicity and steric bulk | |
| Ethyl Backbone Alteration | Shortening to a diethoxymethyl group | Altered spatial arrangement of the acetal |
| Lengthening to a 3,3-diethoxypropyl group | Increased flexibility and distance from the aniline | |
| Introduction of a methyl group on the backbone | Creation of a chiral center, potential for stereospecific interactions | |
| Bioisosteric Replacement | Replacement with a cyclic acetal (e.g., from 1,3-dioxolane) | Constrained conformation of the side chain |
| Replacement with an N-alkyl ether chain | Removal of the acetal functionality, altered polarity |
These systematic variations are crucial for a comprehensive understanding of the SAR of this compound derivatives and for the rational design of new analogues with potentially enhanced biological activity and improved pharmacokinetic profiles.
Exploration of Novel Heterocyclic Systems Incorporating the Fluoroaniline (B8554772) Core
The this compound scaffold serves as a versatile precursor for the synthesis of various novel heterocyclic systems. The inherent reactivity of the aniline nitrogen and the potential for the diethoxyethyl group to participate in cyclization reactions open avenues for constructing diverse ring structures, such as indoles, quinolines, and benzimidazoles.
One of the most direct applications of this scaffold is in the synthesis of indoles. Research has demonstrated that N-(2,2-diethoxyethyl)anilines can be cyclized to form the indole (B1671886) ring system. luc.edu This is typically achieved by first protecting the aniline nitrogen with a group like trifluoroacetyl or methanesulfonyl, which decreases the basicity of the nitrogen and stabilizes the resulting indole. luc.edu The cyclization can then be effected using a Lewis acid such as titanium tetrachloride in an aromatic solvent. luc.edu The reaction conditions, particularly the temperature, are influenced by the nature of the substituents on the aniline ring. For substrates with activating groups, the reaction can proceed at low temperatures, while those with deactivating groups may require heating. luc.edu The protecting group can subsequently be removed under basic conditions to yield the N-unsubstituted indole. luc.edu
Beyond indoles, the 4-fluoroaniline core can be incorporated into other important heterocyclic frameworks. For instance, quinolines can be synthesized from anilines through various methods, including the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic acid derivative, followed by thermal cyclization. nih.gov While not specifically documented for this compound, this approach represents a viable strategy for constructing a quinolin-4-one ring system fused to the fluoroaniline core.
The synthesis of benzimidazoles is another area of exploration. Benzimidazoles are typically formed by the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. While this compound is not an o-phenylenediamine itself, it could be chemically modified to introduce an additional amino group ortho to the existing one, thereby creating a suitable precursor for benzimidazole (B57391) synthesis. nih.gov Alternatively, the diethoxyethyl group could be cleaved to an aldehyde, which could then react with a separate o-phenylenediamine to form a benzimidazole derivative bearing the 4-fluorophenyl moiety.
The following table summarizes potential heterocyclic systems that can be explored from the this compound core and the general synthetic strategies involved.
| Heterocyclic System | General Synthetic Strategy | Key Intermediates/Reagents |
| Indoles | Protection of aniline nitrogen followed by Lewis acid-catalyzed cyclization. luc.edu | Trifluoroacetic anhydride (B1165640) or methanesulfonyl chloride for protection; TiCl4 for cyclization. luc.edu |
| Quinolines | Gould-Jacobs reaction. nih.gov | Diethyl ethoxymethylidenemalonate. nih.gov |
| Benzimidazoles | Condensation with an o-phenylenediamine derivative. nih.gov | Introduction of a second amino group on the fluoroaniline ring or conversion of the diethoxyethyl group to an aldehyde. nih.gov |
| Pyrido[1,2-a]benzimidazoles | Multi-component reactions involving the aniline precursor. | Potential for complex heterocyclic assembly from the fluoroaniline core. |
The exploration of these and other heterocyclic systems derived from this compound is a promising area of research for the discovery of new compounds with unique biological properties.
Comprehensive Structure-Activity Relationship (SAR) Investigations in Context of Biological Relevance
Comprehensive Structure-Activity Relationship (SAR) investigations of this compound and its analogues are pivotal for understanding how chemical structure translates into biological function. These studies systematically dissect the molecule to identify key pharmacophoric features and guide the design of more potent and selective compounds.
The general approach to SAR for this class of compounds involves modifying the three main components of the molecule: the 4-fluorophenyl ring (the anilino moiety), the linker, and the terminal diethoxyethyl group. By observing how these changes affect a specific biological activity, a model of the pharmacophore can be constructed.
For instance, in the context of developing potent growth inhibitors, studies on related aniline derivatives have shown that the nature of the heterocyclic system formed from the aniline can have a profound impact on activity. luc.edu Pyridine derivatives, for example, have been found to be significantly more active than their piperazine (B1678402) counterparts in antitumor screens. luc.edu This suggests that the aromaticity and planarity of the resulting heterocyclic system are critical for biological activity.
The table below outlines a hypothetical SAR exploration for this compound based on findings from related compound classes, in the context of a generic biological target.
| Molecular Modification | Observed/Predicted Change in Activity | Rationale |
| Anilino Moiety | ||
| Replacement of 4-fluoro with 4-chloro | May increase or decrease activity | Halogen substitution affects lipophilicity and potential for halogen bonding. |
| Introduction of a second substituent on the ring | Likely to significantly alter activity | Steric and electronic changes can disrupt or enhance binding to the target. |
| Diethoxyethyl Chain | ||
| Replacement of ethoxy with methoxy | Activity may change | Smaller groups may allow for better fit in a binding pocket, while altering lipophilicity. |
| Replacement of ethoxy with isopropoxy | Activity may decrease | Larger groups may introduce steric clashes with the target. |
| Overall Structure | ||
| Cyclization to an indole | Potential for increased activity | A more rigid, planar structure may have higher affinity for a flat binding site. luc.edu |
| Cyclization to a quinoline (B57606) | Potential for a different activity profile | The quinoline core has a distinct electronic and steric profile, interacting differently with biological targets. |
These SAR investigations, by systematically modifying the structure of this compound and assessing the biological consequences, are essential for the rational design of new therapeutic agents.
Influence of Fluorine Substitution on Reactivity and Selectivity
The presence of a fluorine atom at the para-position of the aniline ring in this compound has a profound influence on the molecule's reactivity and selectivity. Fluorine is a small, highly electronegative atom that can significantly alter the electronic properties of the aromatic ring and participate in unique non-covalent interactions, thereby modulating the compound's chemical behavior and biological interactions.
One of the primary effects of the fluorine substituent is its strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the benzene (B151609) ring and decreases the basicity of the aniline nitrogen. This modulation of basicity can be critical for the compound's interaction with biological targets, as it can affect the strength of hydrogen bonds and ionic interactions. For example, in the context of GABA uptake inhibitors, a drastic decrease in affinity was observed for 4-fluoropyrrolidine derivatives, which was attributed to the sharp reduction in their basicity due to the strong inductive effect of the 4-fluorine. pharmaguideline.com
The fluorine atom can also influence the regioselectivity of chemical reactions. For instance, in electrophilic aromatic substitution reactions, the fluorine atom is an ortho-, para-director, but it deactivates the ring towards substitution. This can be exploited to control the position of incoming substituents during the synthesis of more complex analogues.
Furthermore, the fluorine atom can participate in favorable interactions with biological macromolecules, such as hydrogen bonds with amide backbones or other polar groups, and so-called "orthogonal multipolar" interactions with carbonyl groups. These interactions can contribute to the binding affinity and selectivity of the compound for its target. The metabolic stability of the molecule can also be enhanced by the presence of a fluorine atom, as the carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes. This can lead to a longer biological half-life and improved pharmacokinetic properties.
The table below summarizes the key influences of fluorine substitution on the properties of this compound.
| Property | Influence of Fluorine Substitution | Consequence |
| Basicity of Aniline Nitrogen | Decreased due to strong inductive effect. pharmaguideline.com | Altered strength of interactions with biological targets. pharmaguideline.com |
| Reactivity of Aromatic Ring | Deactivated towards electrophilic substitution. | Can direct the position of further substitutions. |
| Metabolic Stability | Increased due to the strength of the C-F bond. | Potentially longer biological half-life. |
| Binding Affinity | Can be enhanced through hydrogen bonding and other non-covalent interactions. | Improved potency and selectivity for biological targets. |
| Lipophilicity | Increased, which can affect membrane permeability and distribution. | Modified pharmacokinetic profile. |
Conformational Analysis and its Implications for Molecular Recognition
The three-dimensional shape, or conformation, of this compound is a critical determinant of its ability to interact with biological macromolecules and elicit a biological response. Conformational analysis, therefore, provides invaluable insights into the molecular recognition processes that underpin its activity.
The flexibility of the N-(2,2-diethoxyethyl) side chain allows the molecule to adopt a variety of spatial arrangements. The key rotatable bonds are those connecting the aniline nitrogen to the ethyl group, the C1-C2 bond of the ethyl group, and the bonds connecting the ethyl group to the ethoxy moieties. The preferred conformation in a given environment (e.g., in solution or when bound to a protein) will be the one that minimizes steric hindrance and maximizes favorable intramolecular and intermolecular interactions.
The 4-fluoroanilino moiety, being relatively planar, serves as a rigid anchor for the flexible diethoxyethyl chain. The orientation of this chain relative to the plane of the phenyl ring is a key conformational parameter. The two ethoxy groups, with their lone pairs of electrons on the oxygen atoms, can act as hydrogen bond acceptors. The spatial disposition of these acceptor sites is dictated by the conformation of the side chain.
Molecular recognition by a biological target, such as an enzyme or a receptor, is highly dependent on a complementary fit between the ligand (this compound) and the binding site of the macromolecule. The binding site is a three-dimensional pocket with a specific arrangement of amino acid residues that can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand.
For this compound to bind effectively, it must adopt a conformation that allows its key functional groups to align optimally with the complementary features of the binding site. For example, the aniline nitrogen might act as a hydrogen bond donor, the fluorine atom could engage in specific interactions with the protein, and the ethoxy groups might fit into hydrophobic pockets or interact with hydrogen bond donors on the protein surface.
The table below outlines the key conformational features of this compound and their potential implications for molecular recognition.
| Conformational Feature | Description | Implication for Molecular Recognition |
| Rotation around the N-C bond | Determines the orientation of the side chain relative to the phenyl ring. | Affects the overall shape of the molecule and how it fits into a binding pocket. |
| Torsion angles of the ethyl chain | Dictates the spatial relationship between the aniline nitrogen and the diethoxy groups. | Positions the key functional groups for optimal interaction with the target. |
| Orientation of the ethoxy groups | The terminal ethoxy groups can rotate, affecting the accessibility of the oxygen lone pairs. | Influences the ability to form hydrogen bonds with the biological target. |
| Overall Molecular Shape | The molecule can exist in a range of conformations from extended to more compact. | The biologically active conformation is the one that is recognized and bound by the target. |
Understanding the conformational preferences of this compound and how they relate to its biological activity is a crucial aspect of SAR studies. This knowledge can be used to design more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to higher affinity and selectivity for the target.
Applications in Advanced Organic Synthesis and Drug Discovery Research
Utility as a Key Synthon for Complex Molecular Architectures
In synthetic organic chemistry, a "synthon" refers to a conceptual unit within a molecule that facilitates the formation of a target structure through a specific reaction pathway. N-(2,2-diethoxyethyl)-4-fluoroaniline is designed to function as a versatile synthon, particularly due to the diethyl acetal (B89532) group, which acts as a stable, masked form of a reactive aldehyde. This protecting group strategy allows for other chemical transformations to be performed on the molecule without interference from the aldehyde functionality. The presence of the fluorine atom on the aniline (B41778) ring is also significant, as the incorporation of fluorine into organic molecules is a widely used strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to a vast number of pharmaceuticals, natural products, and agrochemicals. researchgate.netuou.ac.in this compound is an ideal precursor for the synthesis of various nitrogen-containing heterocycles.
The key to its utility lies in the acid-catalyzed hydrolysis of the diethyl acetal to reveal a terminal aldehyde. This newly formed aldehyde can then undergo intramolecular cyclization with the aniline nitrogen and the attached benzene (B151609) ring to form fused heterocyclic systems. For instance, this precursor is well-suited for acid-catalyzed cyclization reactions like the Fischer indole (B1671886) synthesis to produce fluorinated indole scaffolds. nih.gov Similarly, it can be used in other cyclization strategies to construct quinoline (B57606) backbones, which are known for a wide range of biological activities. nih.govnih.gov The strategic placement of the fluorine atom at the 4-position of the aniline ring ensures that this synthetically important substituent is incorporated into the final heterocyclic product.
Role in the Development of Biologically Active Chemical Probes and Lead Compounds
While this compound is a commercially available chemical building block with clear potential for constructing novel molecules, chemscene.com a review of published scientific literature does not currently detail its specific use in the development and biological testing of the following therapeutic agents. The sections below reflect the general importance of related chemical structures in each research area.
Fluorinated aromatic compounds and N-phenylacetamide derivatives are classes of molecules that have been investigated for their potential as anticancer agents. nih.gov For example, research into 4-anilinoquinazolines and other heterocyclic systems has identified potent inhibitors of protein kinases like EGFR and VEGFR, which are crucial targets in cancer therapy. However, specific studies detailing the synthesis of anticancer agents starting from this compound are not prominently featured in current scientific literature.
The search for new antimicrobial agents is an ongoing global health priority. Many classes of heterocyclic compounds, including those containing thiazolidinone or quinoline cores, have been shown to possess significant antibacterial and antifungal properties. nanobioletters.comnih.gov The incorporation of a fluorine atom can often enhance the biological activity of these compounds. While the utility of this compound as a starting material for such molecules is chemically plausible, specific examples of its use to create and test novel antibacterial or antifungal agents are not found in the reviewed literature.
HIV-1 integrase is a validated and critical target for antiretroviral therapy. nih.govnih.gov Inhibitors of this enzyme often feature complex heterocyclic systems and specific functional groups, such as diketo acids, that are essential for their mechanism of action. researchgate.net While the design of new inhibitors is an active area of research, there is no specific mention in the scientific literature of this compound being used as a key intermediate in the synthesis of novel HIV-1 integrase inhibitors.
Research on Ligand Development for Biochemical Target Identification
While this compound is not typically a final, biologically active ligand itself, it serves as a crucial intermediate in the synthesis of more complex molecules designed for biochemical target identification. Its structural features, particularly the 4-fluoroaniline (B128567) moiety, are prevalent in a class of compounds known as kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in diseases like cancer. google.comresearchgate.net Consequently, the development of small molecules that can bind to and inhibit the activity of specific kinases is a major focus of drug discovery research. google.com
The this compound structure provides a versatile scaffold that can be chemically modified to create libraries of derivative compounds. These derivatives are then screened for their ability to bind to and modulate the activity of various kinase targets, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). google.comgoogleapis.comnih.gov
A key synthetic strategy involves the reaction of this compound with a substituted pyrimidine (B1678525) core. The acetal group (diethoxyethyl) can be hydrolyzed under acidic conditions to reveal a reactive aldehyde, which can then participate in cyclization reactions to form heterocyclic systems, or the secondary amine can be used directly in nucleophilic substitution reactions.
One notable application is in the synthesis of N-phenyl-2-pyrimidine-amine derivatives. These compounds have been investigated as potent inhibitors of the EGFR-specific protein tyrosine kinase (EGFR-PTK). google.com The general synthetic approach involves the condensation of a substituted aniline, such as a derivative of this compound, with a 2-chloropyrimidine.
For instance, in a patented synthetic route, a related compound, N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4-(4-pyridyl)-2-pyrimidine-amine, demonstrated significant inhibitory activity against EGFR-PTK. google.com The synthesis of such molecules often involves a nucleophilic aromatic substitution reaction where the aniline nitrogen attacks the electron-deficient pyrimidine ring, displacing a halogen atom. The resulting anilino-pyrimidine scaffold is a common feature in many approved kinase inhibitor drugs. google.com
The following table outlines a representative synthetic transformation where an this compound derivative could be utilized to generate a library of potential kinase inhibitors.
Table 1: Representative Synthesis of Anilino-Pyrimidine Derivatives
| Reactant 1 | Reactant 2 | Product Scaffold | Potential Target |
| This compound | 2,4-Dichloropyrimidine | 2-Chloro-4-(4-fluoroanilino)pyrimidine | Kinases (e.g., EGFR, VEGFR) |
| 4-Fluoroaniline | 2-Chloro-4-aminopyrimidine | N-(4-Fluorophenyl)pyrimidine-2,4-diamine | Kinases |
Following the initial synthesis, the resulting scaffold can be further diversified. The remaining chloro-substituent on the pyrimidine ring can be replaced by various other functional groups through subsequent nucleophilic substitution reactions. This allows for the creation of a wide array of molecules, each with a unique substitution pattern.
These libraries of compounds are then subjected to high-throughput screening assays to identify "hits"—molecules that exhibit significant binding affinity or inhibitory activity against the target kinase. The data from these assays are crucial for establishing Structure-Activity Relationships (SAR), which guide the further optimization of lead compounds.
Table 2: Illustrative Biological Data for a Hypothetical Anilino-Pyrimidine Inhibitor
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Anti-proliferative Activity (GI₅₀, µM) |
| AP-001 | EGFR | 15 | A549 (Lung Carcinoma) | 0.5 |
| AP-001 | VEGFR-2 | 85 | HUVEC (Endothelial Cells) | 2.1 |
| AP-002 | EGFR | 120 | A549 (Lung Carcinoma) | 3.2 |
| AP-002 | VEGFR-2 | 450 | HUVEC (Endothelial Cells) | >10 |
Note: The data in this table is illustrative and intended to represent the type of information generated in ligand development research. It does not correspond to a specific, real compound derived from this compound found in the public literature.
The research process is iterative. Hits from initial screens are resynthesized with modifications to improve their potency, selectivity, and pharmacokinetic properties. Molecular modeling and docking studies are often employed to visualize how these ligands might interact with the ATP-binding pocket of the target kinase, providing insights for rational drug design. google.com The ultimate goal is to develop a ligand with high affinity and specificity for the desired biochemical target, which can then be further investigated as a potential therapeutic agent.
Future Research Directions and Emerging Trends
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The synthesis of N-(2,2-diethoxyethyl)-4-fluoroaniline and its derivatives is a prime candidate for integration with flow chemistry, a paradigm shift in chemical manufacturing that offers substantial advantages over traditional batch processing. nih.gov Flow chemistry utilizes microreactors or tube reactors for continuous processing, enabling precise control over reaction parameters such as temperature, pressure, and stoichiometry. beilstein-journals.orgresearchgate.net This enhanced control can lead to higher yields, improved purity, and safer handling of hazardous reagents and intermediates. beilstein-journals.org
The principles of green and sustainable chemistry are central to modern synthetic strategies, and flow chemistry is a key enabler of these principles. beilstein-journals.org For the synthesis of aniline (B41778) derivatives, flow processes can minimize solvent usage, reduce energy consumption, and allow for the use of immobilized catalysts that can be easily recovered and reused. beilstein-journals.orgresearchgate.net The development of continuous-flow methods for amination and related cross-coupling reactions could streamline the production of this compound, making its synthesis more economically viable and environmentally friendly. goflow.at
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in Flow Chemistry | Reference |
|---|---|---|
| Heat Transfer | Superior heat exchange allows for rapid and precise temperature control, enabling highly exothermic or endothermic reactions to be performed safely. | nih.gov |
| Mass Transfer | Enhanced mixing and high surface-area-to-volume ratios accelerate reaction rates and improve yields. | beilstein-journals.org |
| Safety | The small internal volume of reactors minimizes the risk associated with handling hazardous materials or unstable intermediates. | beilstein-journals.org |
| Scalability | Production can be scaled up by extending the operational time ("numbering up") rather than increasing reactor size, simplifying the transition from lab to industrial scale. | nih.gov |
| Automation | Flow systems are readily automated, allowing for high-throughput screening of reaction conditions and process optimization. | nih.gov |
Future research will likely focus on developing dedicated flow synthesis routes for this compound and its analogues, potentially integrating multiple reaction steps into a single, continuous sequence.
Development of Advanced Spectroscopic Probes and Imaging Agents
The presence of a fluorine atom in this compound makes it an attractive scaffold for the development of advanced imaging agents, particularly for ¹⁹F Magnetic Resonance Imaging (¹⁹F-MRI). ¹⁹F-MRI is a powerful, non-invasive imaging technique that produces a signal only from the exogenously administered fluorinated agent, resulting in images with no background signal. researchgate.net The diethoxyethyl group can be readily deprotected to an aldehyde, providing a chemical handle for conjugation to biomolecules, nanoparticles, or other molecular constructs designed to target specific tissues or disease states. nih.gov
Derivatives of this compound could be engineered as "smart" probes that change their magnetic resonance properties in response to specific biological stimuli, such as pH, enzyme activity, or redox state. Furthermore, the incorporation of chelating agents onto the molecular backbone would allow for the development of dual-modality probes, combining ¹⁹F-MRI with other imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.govmdpi.com The development of such multimodal agents is a significant trend in diagnostic imaging, as it allows for a more comprehensive understanding of biological processes. nih.gov
Table 2: Comparison of Potential Imaging Modalities for this compound Derivatives
| Imaging Modality | Principle | Potential Application | Reference |
|---|---|---|---|
| ¹⁹F-MRI | Detects the nuclear magnetic resonance signal from the fluorine-19 nucleus. | Background-free anatomical and functional imaging; cell tracking. | researchgate.net |
| PET | Detects gamma rays emitted indirectly by a positron-emitting radionuclide (e.g., ¹⁸F). | High-sensitivity imaging of metabolic processes and receptor density. | researchgate.net |
| Fluorescence Imaging | Detects light emitted from a fluorescent dye after excitation. | High-resolution real-time imaging for surgical guidance. | nih.gov |
Research in this area will focus on synthesizing and evaluating new derivatives with optimized pharmacokinetic properties and targeting capabilities for applications in oncology, neurology, and cardiovascular disease. nih.govnih.gov
Computational Design and Virtual Screening for Novel Derivatives
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new chemical entities. springernature.com For this compound, these methods can be employed to design novel derivatives with tailored properties for specific applications. Structure-based and ligand-based virtual screening can be used to identify potential biological targets for these derivatives by computationally docking them into the binding sites of known proteins or comparing their structural features to those of known active compounds. springernature.comnih.gov
These computational approaches allow for the rapid in silico evaluation of large virtual libraries of potential derivatives, prioritizing a smaller, more manageable number of compounds for actual synthesis and biological testing. nih.gov This process significantly reduces the time and cost associated with drug discovery and materials development. nih.gov Molecular dynamics simulations can further predict the binding modes and affinities of the most promising candidates, providing insights that can guide further structural modifications to enhance potency and selectivity. nih.gov
Table 3: Computational Tools for Designing this compound Derivatives
| Tool/Technique | Purpose | Reference |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. | nih.gov |
| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. | springernature.comnih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity. | researchgate.net |
| Molecular Dynamics | Simulates the physical movements of atoms and molecules to understand their dynamic behavior and interactions. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of molecules to their biological activity using statistical methods. | nih.gov |
Future work will involve creating and screening virtual libraries based on the this compound scaffold to identify novel leads for therapeutic agents or functional materials.
Expanding the Scope of Biological Applications and Target Exploration
The fluoroaniline (B8554772) moiety is a common structural motif in many biologically active compounds, including pharmaceuticals and agrochemicals. nih.govgoogle.com This suggests that this compound could serve as a valuable starting material or key intermediate for the synthesis of new therapeutic agents. The compound's structure provides a versatile platform for chemical modification, allowing for the exploration of a wide range of biological targets.
By applying the computational design strategies mentioned previously, researchers can identify potential protein targets, such as enzymes or receptors, where derivatives of this compound might exhibit inhibitory or modulatory activity. nih.gov The synthesis of focused compound libraries based on this scaffold, followed by high-throughput biological screening, could uncover novel activities against various diseases. For instance, aniline derivatives have been investigated for a wide range of therapeutic areas, and the specific substitution pattern of this compound offers a unique entry point for developing compounds with novel structure-activity relationships.
Research into Environmental Impact and Bioremediation Strategies
As with any chemical compound intended for broader use, a thorough investigation into the environmental fate and potential toxicity of this compound is essential. The parent compound, 4-fluoroaniline (B128567), is noted for its potential environmental hazards. nih.gov Therefore, future research must address the biodegradability, bioaccumulation potential, and ecotoxicity of this compound and its potential degradation products.
Studies should focus on its persistence in soil and water systems and its effects on various trophic levels of organisms. In parallel, research into potential bioremediation strategies is warranted. This could involve identifying or engineering microorganisms capable of metabolizing and detoxifying fluorinated aromatic compounds. Understanding the environmental profile of this compound is a critical step for ensuring its sustainable application in any future technology or product.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2,2-diethoxyethyl)-4-fluoroaniline, and what purification methods are recommended?
- Methodology : The compound is synthesized via nucleophilic substitution or reductive amination. For example, a Schiff base intermediate can be formed by refluxing 4-fluoroaniline with an aldehyde derivative (e.g., 2,2-diethoxyacetaldehyde) in ethanol, followed by reduction using NaBH₄ or catalytic hydrogenation . Purification often involves slow evaporation of ethanol to obtain crystals or column chromatography (silica gel, ethyl acetate/hexane eluent) for higher purity . Typical yields range from 60–70%, with melting points around 75–79°C .
Q. How is this compound characterized spectroscopically?
- Methodology : Key techniques include:
- FTIR : Peaks at ~2980 cm⁻¹ (C-H stretch of ethoxy groups), ~1625 cm⁻¹ (C=N stretch in intermediates), and ~1446 cm⁻¹ (aromatic C-C) .
- NMR : ¹H NMR shows signals at δ 1.2–1.4 ppm (triplet, -OCH₂CH₃), δ 3.5–3.7 ppm (multiplet, -OCH₂-), and δ 6.5–7.2 ppm (aromatic protons from 4-fluoroaniline). ¹³C NMR confirms the diethoxyethyl moiety (δ 60–65 ppm for OCH₂) and fluorinated aromatic carbons .
- Mass spectrometry : HR-ESI-MS provides accurate mass confirmation (e.g., [M+H]⁺ ion) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical data for this compound derivatives?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can predict molecular geometries, vibrational frequencies, and NMR chemical shifts. For example, in ion mobility spectrometry (HiKE-IMS), modeled mobilities for protonated structures (e.g., 1.9063 cm² V⁻¹ s⁻¹) can be compared to experimental values to assign conformers, though offsets due to solvent effects may require calibration . X-ray crystallography data (e.g., bond lengths and angles from Table 1 in ) validate computational models .
Q. What strategies mitigate side reactions during the synthesis of this compound in multi-step protocols?
- Methodology :
- Reaction monitoring : Use TLC (silica gel, UV visualization) or in-situ IR to detect intermediates like Schiff bases .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol minimizes byproduct formation in reductive steps .
- Temperature control : Reflux at 350 K ensures complete imine formation without decomposing the diethoxyethyl group .
Q. How does the electronic effect of the 4-fluoro substituent influence reactivity in subsequent derivatization?
- Methodology : The electron-withdrawing fluorine atom activates the aromatic ring for electrophilic substitution at the para position. For example, nitration or halogenation reactions proceed regioselectively, as confirmed by ¹⁹F NMR and HPLC-MS. Comparative studies with non-fluorinated analogs show reduced reaction rates (e.g., 20% slower nitration) due to decreased electron density .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
